1-(4-Methoxyphenyl)-2,3-dihydro-1h-imidazol-2-one
Description
Properties
IUPAC Name |
3-(4-methoxyphenyl)-1H-imidazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-14-9-4-2-8(3-5-9)12-7-6-11-10(12)13/h2-7H,1H3,(H,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBXASVYHFWTRSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C=CNC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methoxyphenyl)-2,3-dihydro-1h-imidazol-2-one typically involves multi-step reactions. One common method includes the reaction of 4-methoxybenzaldehyde with ethylenediamine to form an intermediate Schiff base, which is then cyclized under acidic conditions to yield the desired imidazolone compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction. The scalability of the process is also considered to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methoxyphenyl)-2,3-dihydro-1h-imidazol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction can produce an alcohol.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of 1-(4-Methoxyphenyl)-2,3-dihydro-1H-imidazol-2-one. It has shown promising results in inhibiting the growth of various cancer cell lines. For instance:
- Mechanism of Action : The compound is believed to interfere with microtubule dynamics, similar to other known anticancer agents. It may induce apoptosis and cell cycle arrest in cancer cells.
- Case Study : In vitro evaluations indicated significant cytotoxicity against breast cancer cell lines (e.g., MCF-7) with IC50 values suggesting effective concentration ranges for therapeutic use .
Antimicrobial Activity
In addition to its anticancer effects, this imidazole derivative has been investigated for its antimicrobial properties:
- Spectrum of Activity : It has demonstrated effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.
- Mechanism : The antimicrobial action is thought to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound:
| Structural Feature | Effect on Activity |
|---|---|
| Methoxy group at para position | Enhances lipophilicity and cellular uptake |
| Dihydroimidazole core | Essential for biological activity |
| Substituents on phenyl ring | Modulate selectivity and potency |
Mechanism of Action
The mechanism of action of 1-(4-Methoxyphenyl)-2,3-dihydro-1h-imidazol-2-one involves its interaction with specific molecular targets. It may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of calcium channels and other signaling pathways .
Comparison with Similar Compounds
Halogen-Substituted Analogs
- 5-Ethyl-1-(4-methylphenyl)-4-[1-(phenylsulfonyl)ethyl]-2,3-dihydro-1H-imidazol-2-one (): This compound replaces the 4-methoxyphenyl group with a 4-methylphenyl substituent and introduces a sulfonyl-ethyl moiety. Molecular weight (370.47 g/mol) and lipophilicity are influenced by the bulky sulfonyl group .
- 1-(5-Bromopyridin-2-yl)-2,3-dihydro-1H-imidazol-2-one (): Substitution with a bromopyridinyl group introduces halogen electronegativity, which may alter electronic distribution and binding affinity in biological targets. The bromine atom increases molecular weight (240.06 g/mol) and could enhance stability against metabolic degradation .
Methoxy-Substituted Analogs
- 5-(4-Methoxybenzylidene)-2-(2-chlorophenyl)-2,3-dihydro-3-phenyl-1H-imidazo[1,2-b][1,2,4]triazol-6(5H)-one (): The 4-methoxybenzylidene group in this fused imidazo-triazolone derivative mirrors the methoxyphenyl motif in the target compound. The extended conjugation from the benzylidene group may enhance UV absorption properties, relevant for analytical detection .
Core Structure Modifications
Pyrrolone Derivatives
- 4-Benzoyl-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one (): While retaining the 4-methoxyphenyl group, this compound replaces the imidazolone core with a pyrrolone ring fused to an imidazole.
Chalcone Derivatives
- The α,β-unsaturated ketone system in chalcones is redox-active, a property absent in the saturated imidazolone core .
Pharmacological and Physicochemical Properties
Antimicrobial Activity
- 4-(4-Arylidene-5-oxo-2-phenyl-4,5-dihydro-1H-imidazol-1-yl)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-ones (): These 5-oxo-imidazole derivatives exhibit growth inhibitory activity against microbes. The position of the ketone (5-oxo vs. 2-oxo in the target compound) may influence antimicrobial efficacy by altering electron distribution or steric accessibility .
Antioxidant Potential
Solubility and Stability
- The hydrochloride salt of 1-[3-(aminomethyl)phenyl]-5-methyl-2,3-dihydro-1H-imidazol-2-one () demonstrates improved aqueous solubility compared to neutral imidazolones, a critical factor in drug formulation. The 4-methoxyphenyl analog may exhibit intermediate solubility due to the balance between the hydrophobic methoxy group and polar imidazolone core .
Data Tables
Table 1: Structural and Physicochemical Comparison
Biological Activity
1-(4-Methoxyphenyl)-2,3-dihydro-1H-imidazol-2-one, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
The compound is characterized by the following chemical properties:
- Molecular Formula : C10H10N2O2
- Molecular Weight : 194.20 g/mol
- CAS Number : 23009425
The biological activity of this compound is primarily linked to its interactions with specific biological targets. Research indicates that compounds with imidazole scaffolds often exhibit inhibitory effects on various enzymes and receptors.
Inhibition of ALOX15
One notable mechanism involves the inhibition of lipoxygenase (ALOX15). The presence of the methoxy group in the para position enhances binding affinity to the enzyme's active site. This structural feature is critical for selective inhibition, as demonstrated in studies comparing similar compounds:
| Compound | IC50 (µM) | Target |
|---|---|---|
| 1 | 0.010 | ALOX15 |
| 2 | 0.032 | ALOX15 |
Anticancer Activity
In vitro studies have assessed the anticancer potential of this compound across various cancer cell lines. The results indicate that while some derivatives showed promise, this compound itself did not exhibit significant cytotoxicity at concentrations up to 10 µM when tested against multiple tumor types .
Antimicrobial Properties
Research has also explored the antimicrobial properties of imidazole derivatives. Compounds similar to this compound have shown effectiveness against various bacterial strains. For instance:
- Staphylococcus aureus : Inhibition observed with certain derivatives.
- Escherichia coli : Variable effectiveness noted.
Structure-Activity Relationship (SAR)
The SAR analysis reveals that modifications to the imidazole ring and substitution patterns significantly influence biological activity. The methoxy group enhances lipophilicity and facilitates better interaction with target enzymes.
Study on ALOX15 Inhibition
A study conducted by researchers aimed at understanding the binding dynamics of this compound with ALOX15 utilized molecular docking simulations. The findings suggested that the compound occupies a critical position within the enzyme's active site, blocking substrate access and thereby inhibiting enzyme activity .
Pharmacokinetics and ADMET Properties
In addition to biological activity, pharmacokinetic studies have been performed to evaluate absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles. Preliminary data indicate favorable properties for oral bioavailability but highlight challenges regarding solubility and metabolic stability .
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for 1-(4-Methoxyphenyl)-2,3-dihydro-1H-imidazol-2-one, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via cyclocondensation reactions using substituted benzaldehyde derivatives and urea/thiourea analogs. For example, describes a method involving condensation of 5-(4-methoxybenzylidene) intermediates with aldehydes under acidic conditions. Optimization includes monitoring reaction time (6–12 hours), temperature (80–120°C), and solvent selection (e.g., ethanol or DMF). Purity can be verified via HPLC or LC-MS .
- Key Considerations : Impurities often arise from incomplete cyclization; recrystallization in ethanol/water mixtures (7:3 v/v) improves yield (75–85%) .
Q. How should researchers characterize the structural and electronic properties of this compound?
- Methodology : Use single-crystal X-ray diffraction (SXRD) to resolve the molecular structure. and highlight the monoclinic crystal system (space group P21/c) with lattice parameters a = 7.97–11.71 Å, b = 16.43–20.23 Å, and β angles of 95–100°. Pair this with FTIR (C=O stretch at ~1680 cm⁻¹) and UV-Vis spectroscopy (λmax ~280 nm for imidazolone π→π* transitions) .
- Validation : Compare experimental data with density functional theory (DFT) calculations (B3LYP/6-311+G(d,p) level) for bond lengths and electronic spectra .
Q. What safety protocols are critical when handling this compound in the lab?
- Guidelines : Refer to safety data sheets (SDS) for hazards (e.g., skin/eye irritation). Use PPE (gloves, goggles) and work in a fume hood. recommends immediate decontamination with water for spills and disposal via certified waste management services .
Advanced Research Questions
Q. How can researchers investigate the compound’s role as a TRPC channel inhibitor in pharmacological studies?
- Experimental Design : Use patch-clamp electrophysiology or calcium imaging (Fluo-4 dye) in HEK293 cells overexpressing TRPC3/6/6. Pre-treat cells with 10–50 µM SKF-96365 (a structural analog; ) to establish inhibition baselines. Validate selectivity via siRNA knockdown or competitive binding assays .
- Data Interpretation : Compare dose-response curves (IC50) with known inhibitors like Pyr3. Address off-target effects using RNA-seq or proteomic profiling .
Q. What computational strategies are effective for predicting binding modes with targets like Glycogen Synthase Kinase-3β (GSK-3β)?
- Methodology : Perform molecular docking (AutoDock Vina) using the compound’s DFT-optimized geometry ( ) and GSK-3β’s crystal structure (PDB: 1H8F). Prioritize hydrogen bonds with Lys85 and hydrophobic interactions with Phe67. Validate with molecular dynamics simulations (NAMD, 100 ns) to assess binding stability .
- Contradiction Analysis : If experimental IC50 values conflict with docking scores, re-evaluate protonation states (Epik) or solvent effects (implicit vs. explicit models) .
Q. How can conflicting crystallographic data on substituent effects be resolved?
- Case Study : shows a trifluoromethyl-substituted analog with β = 99.7°, while reports β = 95.1° for a benzimidazole derivative. Use Hirshfeld surface analysis to quantify intermolecular interactions (e.g., C–H⋯O vs. π-stacking). Correlate with DFT-calculated electrostatic potential maps to explain lattice distortions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
